REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]2[C:9](=[O:10])[C:8]3=[CH:11][C:12]([N+:15]([O-])=O)=[CH:13][CH:14]=[C:7]3[C:6]2=[O:18])[CH2:3][CH2:2]1.S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[CH:1]1([CH2:4][N:5]2[C:9](=[O:10])[C:8]3=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=[C:7]3[C:6]2=[O:18])[CH2:2][CH2:3]1 |f:1.2.3,4.5.6|
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Name
|
N-Cyclopropylmethyl-4-nitrophthalimide
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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C1(CC1)CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for an additional 50 min before it
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
to cool to room temperature
|
Type
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CUSTOM
|
Details
|
The reaction volume was then reduced to one-third by rotary evaporation
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Type
|
ADDITION
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Details
|
Water (400 mL) was added
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Type
|
EXTRACTION
|
Details
|
the suspension extracted with ethyl acetate (2×450 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried with anhydrous MgSO4
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Type
|
CUSTOM
|
Details
|
Solvent was then removed by rotary evaporation
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C(C=2C(C1=O)=CC(=CC2)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.52 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |